![molecular formula C12H13NO4 B6357808 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 1368830-73-2](/img/structure/B6357808.png)
3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
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Overview
Description
“3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1368830-73-2 . It has a molecular weight of 235.24 and its IUPAC name is 3-methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13NO4/c1-17-10-7-8(12(15)16)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Lanthanide Coordination Compounds and Photophysical Properties : A study explored the use of derivatives of benzoic acid, including 3-methoxy-4-benzyloxy benzoic acid, as ligands for lanthanide coordination compounds. These complexes showed promising photophysical properties due to the influence of electron-releasing and electron-withdrawing substituents (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Synthesis and Crystal Structure of Related Compounds : Another research focused on the synthesis and crystal structure of related compounds, such as 2-methoxy-benzoic acid derivatives. These studies are essential for understanding the properties and potential applications of these compounds in various fields (Zhao, Jin-Hao, Ji, Ming-hua, Sun, Ya-Quan, Cheng, Jing-li, & Zhu, Guo-Nian, 2010).
Reduction Studies on Benzoic Acid Derivatives : Research has been conducted on the reduction of methyl benzoate and benzoic acid on catalysts like yttrium oxide. This study provides insights into the reduction processes of benzoic acid derivatives, which could be crucial for industrial applications (King & Strojny, 1982).
Synthesis of Labeled Reserpines and Benzoic Acids : The synthesis of specifically labeled reserpines and trimethoxybenzoic acids, including studies on 3,4,5-trimethoxybenzoic acids, offers valuable information for research in pharmacology and medicinal chemistry (Roth, Fischer, Pachta, & Althaus, 1982).
Biophysical Techniques in Cytochrome P450 Monooxygenases : A study using substituted benzoic acids, including 4-methoxybenzoic acid, investigated different binding modes in cytochrome P450 monooxygenases. This research is significant for understanding the interaction of these compounds with enzymes and their potential applications in biotechnology (Podgorski et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-7-8(12(15)16)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYRXRMSBWHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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